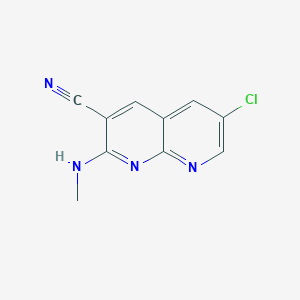

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c1-13-9-7(4-12)2-6-3-8(11)5-14-10(6)15-9/h2-3,5H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZNNLTDUUOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=NC=C(C=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,8-Naphthyridin-2-amine Core

A foundational step is the preparation of 1,8-naphthyridin-2-amine, which serves as a precursor for further functionalization. According to patent CN105399739A, this compound can be synthesized in a single-step reaction involving the condensation of diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in acidic media (acetic acid, sulfuric acid, or phosphoric acid) under controlled temperature (45–75 °C) and reaction time (30–40 minutes).

-

Parameter Condition Starting materials DAP and 1,1,3,3-tetramethoxypropane Acid catalyst Acetic acid / Sulfuric acid / Phosphoric acid Acid to DAP ratio 3–10 mL/g Molar ratio (tetramethoxypropane:DAP) 0.5–1.5:1 Temperature 45–75 °C Reaction time 30–40 minutes -

After reaction completion, the mixture is neutralized with 5M aqueous sodium hydroxide to pH > 10, followed by filtration, washing with dichloromethane, extraction, drying over sodium sulfate, concentration, and purification by column chromatography using aluminum oxide as the stationary phase and a methylene dichloride/methyl alcohol solvent system (volume ratio 50–100:1).

-

Yields range from 67% to 72% with HPLC purity about 96% depending on acid catalyst and reaction conditions.

Amination at the 2-Position

The 2-(methylamino) substituent is introduced via amination reactions, often by nucleophilic substitution of a halogen at the 2-position with methylamine or by reductive amination methods.

Representative Preparation Procedure (Based on Patent CN105399739A)

| Step | Description |

|---|---|

| 1 | Dissolve 107 g of diaminopyridine (DAP) in 321 mL acetic acid under stirring at room temperature. |

| 2 | Slowly add 80.5 g of 1,1,3,3-tetramethoxypropane dropwise at 15–30 °C. |

| 3 | Heat the mixture to 25–30 °C and maintain for 30 minutes. |

| 4 | Quench reaction by pouring into 5 L ice-cold 5M NaOH solution to adjust pH > 10. |

| 5 | Filter the precipitate and wash with dichloromethane (200 mL × 2). |

| 6 | Extract aqueous phase with dichloromethane (300 mL × 2). |

| 7 | Dry combined organic layers over anhydrous sodium sulfate and filter. |

| 8 | Concentrate under reduced pressure to dryness. |

| 9 | Purify crude product by column chromatography on aluminum oxide with methylene dichloride:methanol (50:1 v/v) as eluent. |

| 10 | Collect red solid product, yield ~67%, purity ~96% by HPLC. |

This procedure yields 1,8-naphthyridin-2-amine, which can be further functionalized to the target compound.

Analytical Characterization and Purity

NMR Spectroscopy: Proton NMR confirms the structure of 1,8-naphthyridin-2-amine intermediate, showing characteristic aromatic and amine signals.

HPLC: Purity of intermediates and final products typically exceeds 95%, ensuring suitability for further functionalization.

Mass Spectrometry and Elemental Analysis: Used to confirm molecular weight and elemental composition of nitrile-substituted derivatives.

Summary of Key Reaction Parameters and Outcomes

| Parameter | Condition / Result |

|---|---|

| Acid Catalyst | Acetic acid, sulfuric acid, or phosphoric acid |

| Temperature Range | 45–75 °C |

| Reaction Time | 30–40 minutes |

| pH Adjustment | pH > 10 with 5M NaOH |

| Purification Method | Column chromatography (Al2O3) |

| Eluent Composition | Methylene dichloride : methyl alcohol (50–100 : 1 v/v) |

| Yield of 1,8-naphthyridin-2-amine | 67–72% |

| Purity (HPLC) | ~96% |

Research Findings and Notes

The synthetic method described avoids hazardous conditions such as low-temperature reactions or use of metallic potassium, making it safer and scalable.

The nitrile group at the 3-position and the chloro substituent at the 6-position are crucial for biological activity, particularly for anti-mycobacterial and antitumor properties.

Molecular docking and biological assays have confirmed the importance of these substitutions for target binding and activity, although detailed synthetic steps for the final compound are often proprietary or embedded in broader medicinal chemistry studies.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Naphthyridine derivatives, including 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can effectively combat a range of bacterial pathogens, making them potential candidates for developing new antibacterial agents. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of naphthyridine derivatives. A series of compounds structurally related to 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives exhibited promising IC50 values against human breast cancer cells (MCF7), indicating their potential as chemotherapeutic agents .

Neurological Applications

There is emerging evidence that naphthyridine derivatives may play a role in treating neurological disorders. These compounds have been implicated in modulating pathways associated with Alzheimer's disease and other neurodegenerative conditions. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurology .

Synthetic Applications

Drug Development

The synthesis of 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile serves as a precursor for various pharmaceutical compounds. The unique structural features of this compound allow for further modifications that can lead to the development of new drugs targeting specific diseases .

In Silico Studies

Computational methods are increasingly utilized in drug design involving naphthyridine derivatives. In silico studies help predict the pharmacokinetic properties and biological activity of new compounds derived from 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile, streamlining the drug discovery process .

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound differs from analogs in the nature and position of substituents, which critically influence reactivity and bioactivity:

- Amino vs. Imino Groups: The methylamino group in the target compound may improve solubility compared to imino-containing derivatives like 5d .

Physical and Spectral Properties

Melting points and spectral data reflect crystallinity and structural confirmation:

Biological Activity

6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile (CAS No. 1335112-96-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a naphthyridine core with a chloro and methylamino substituent, suggests a range of pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The molecular formula of 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile is C₁₀H₇ClN₄, with a molecular weight of 220.64 g/mol. It is classified as an irritant and has specific solubility characteristics that affect its bioavailability and interaction with biological systems .

Research indicates that compounds similar to 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile may act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in various neurological functions and disorders . The modulation of these receptors can enhance synaptic transmission and has potential therapeutic implications for cognitive enhancement and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that derivatives of naphthyridine compounds exhibit significant activity against various biological targets:

- α7 nAChR Modulation : Compounds structurally related to 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile have shown effective modulation of α7 nAChRs with EC50 values ranging from 0.14 µM to 2.5 µM depending on the specific substitutions on the aromatic rings .

| Compound | EC50 (µM) | Max. Modulation (%) |

|---|---|---|

| 7a | 0.14 | 600 |

| 7b | 1.9 | 600 |

| 7q | 0.38 | 1200 |

| 7r | 0.16 | 700 |

Antimicrobial Activity

Preliminary studies suggest that naphthyridine derivatives possess antimicrobial properties. The mechanism may involve interference with bacterial DNA synthesis or inhibition of protein synthesis pathways, although specific data for 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile remains limited .

Case Studies

A notable case study involving a related compound demonstrated its effectiveness in enhancing cognitive function in animal models by modulating cholinergic signaling pathways. This indicates that similar compounds may hold promise for treating cognitive impairments associated with neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-2-(methylamino)-1,8-naphthyridine-3-carbonitrile?

Methodological Answer: A common approach involves reacting substituted 1,8-naphthyridine precursors with POCl₃ in N,N-dimethylformamide (DMF) under controlled heating (e.g., 80–100°C), followed by nucleophilic substitution with methylamine. For example, chloro-substituted naphthyridinecarbonitriles can undergo aminolysis with methylamine to introduce the methylamino group. Post-reaction purification typically involves fractional crystallization or column chromatography .

Q. How are structural and functional groups characterized in this compound?

Methodological Answer: Key characterization techniques include:

- IR spectroscopy to confirm nitrile (C≡N) stretches (~2215 cm⁻¹) and carbonyl groups (C=O, ~1594 cm⁻¹) .

- ¹H/¹³C-NMR to resolve methylamino protons (δ ~2.5–3.5 ppm) and aromatic protons. Carbonitrile carbons appear at δ ~115–120 ppm .

- Melting point analysis to assess purity (e.g., 185–187°C for related derivatives) .

Q. What solvents and reaction conditions are optimal for functionalizing the 1,8-naphthyridine core?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are preferred for reactions involving POCl₃ or nucleophilic substitutions. Controlled heating (60–100°C) and inert atmospheres (N₂/Ar) minimize side reactions. Ultrasonic methods can enhance reaction rates and yields for derivatives .

Advanced Research Questions

Q. How can conflicting literature data on hydrolysis of naphthyridinecarbonitriles be resolved?

Methodological Answer: Discrepancies in hydrolysis conditions (e.g., KOH vs. H₂SO₄ for converting nitriles to carboxamides) require systematic validation:

- Use TLC or HPLC to monitor reaction progress.

- Compare yields under varying temperatures (e.g., 25°C vs. reflux) and acid/base strengths. For example, 9M H₂SO₄ at 130°C converts nitriles to carboxylic acids in high yields (~86%) .

- Perform control experiments to identify intermediates (e.g., carboxamides vs. acids) .

Q. What strategies optimize regioselectivity in substitution reactions on the 1,8-naphthyridine scaffold?

Methodological Answer:

- Steric and electronic directing groups : Electron-withdrawing groups (e.g., Cl) at position 6 direct substitution to position 2.

- Metal catalysis : Palladium-mediated couplings (e.g., Sonogashira) enable selective functionalization. For example, 2-chloro derivatives react selectively with alkynes under catalytic conditions .

- Computational modeling : DFT calculations predict reactive sites based on charge distribution .

Q. How can byproducts from sonochemical vs. thermal synthesis be identified and minimized?

Methodological Answer:

- LC-MS or GC-MS profiles detect byproducts (e.g., dimerization products or incomplete substitutions).

- Ultrasonic optimization : Adjust frequency (20–40 kHz) and power to reduce side reactions. Thermal methods may require longer reaction times but yield purer products .

- Crystallography : Single-crystal X-ray diffraction resolves structural anomalies in products .

Q. What are the challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

- Solvent limitations : DMF and POCl₃ require careful handling at large scales due to toxicity. Alternatives like acetonitrile or ionic liquids may be explored.

- Exothermic reactions : Use jacketed reactors with temperature control to manage heat generation during POCl₃ reactions.

- Purification bottlenecks : Switch from column chromatography to recrystallization or continuous flow systems for scalability .

Q. How can the biological activity of this compound be rationalized structurally?

Methodological Answer:

- SAR studies : Modify substituents (e.g., replace Cl with F or methyl groups) and test inhibitory activity. For example, 7-methyl derivatives show enhanced binding to enzyme active sites .

- Docking simulations : Use software like AutoDock to predict interactions with targets (e.g., kinases or bacterial enzymes) .

- In vitro assays : Measure IC₅₀ values against relevant pathogens or cancer cell lines to correlate structure with efficacy .

Data Analysis & Contradictions

Q. How to address discrepancies in reported melting points for similar derivatives?

Methodological Answer:

- Verify purity via HPLC (>95%) and standardize drying conditions (e.g., vacuum desiccation vs. ambient).

- Cross-reference with DSC (Differential Scanning Calorimetry) to detect polymorphic forms .

- Replicate synthesis using literature protocols to identify procedural variables (e.g., cooling rates) .

Q. What analytical methods resolve ambiguities in NMR assignments for complex naphthyridine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.